4-chloro-3,5-bis(4-chlorophenyl)-1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-1H-pyrazole
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Overview
Description
4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL [1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-4-YL] SULFONE is a complex organic compound characterized by the presence of multiple aromatic rings and a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL [1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-4-YL] SULFONE typically involves multi-step organic reactions. One common method includes the chlorination of precursor compounds followed by sulfonation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL [1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-4-YL] SULFONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL [1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-4-YL] SULFONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of high-performance polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL [1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-4-YL] SULFONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulfone: Shares structural similarities but differs in functional groups and overall reactivity.
4,4’-Dichlorodiphenyl sulfone: Another related compound with distinct applications and properties.
Uniqueness
4-CHLORO-3,5-BIS(4-CHLOROPHENYL)-1H-PYRAZOL-1-YL [1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-4-YL] SULFONE is unique due to its combination of chlorinated aromatic rings and a sulfone group, which confer specific chemical and physical properties that are advantageous for various applications .
Properties
Molecular Formula |
C20H13Cl3F2N4O2S |
---|---|
Molecular Weight |
517.8 g/mol |
IUPAC Name |
4-chloro-3,5-bis(4-chlorophenyl)-1-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonylpyrazole |
InChI |
InChI=1S/C20H13Cl3F2N4O2S/c1-11-16(10-26-28(11)20(24)25)32(30,31)29-19(13-4-8-15(22)9-5-13)17(23)18(27-29)12-2-6-14(21)7-3-12/h2-10,20H,1H3 |
InChI Key |
XKZDPODUJGMVDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(F)F)S(=O)(=O)N2C(=C(C(=N2)C3=CC=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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